4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
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Overview
Description
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione is a complex organic compound with a unique structure that includes a glucopyranosyl group, a phenyl group, and a spiro nonane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione typically involves multiple stepsThe final step involves the formation of the spiro nonane-dione core through a cyclization reaction under specific conditions, such as the use of a strong acid or base as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the spiro nonane-dione core can be reduced to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl group can interact with hydrophobic pockets in enzymes or receptors. The spiro nonane-dione core may play a role in stabilizing the compound’s conformation and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- 4-[4-[(beta-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- 4-[4-[(alpha-D-Galactopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific glucopyranosyl configuration and the presence of the spiro nonane-dione core.
Biological Activity
4-[4-[(α-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione, commonly referred to as Leucoglycodrin , is a complex glycosylated compound with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C21H26O13
- Molecular Weight : 486.42 g/mol
- CAS Number : 13190-88-0
- Melting Point : 220-222 °C
- Density : 1.71 g/cm³ (predicted)
Biological Activity Overview
Leucoglycodrin exhibits a variety of biological activities that can be categorized into several key areas:
Antioxidant Activity
Leucoglycodrin has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. For instance, compounds with similar structures have been reported to exhibit DPPH and ABTS radical scavenging activities with IC50 values less than 10 μM .
Antimicrobial Properties
Research indicates that Leucoglycodrin possesses antimicrobial activity against a range of pathogens. Its glycosylated structure may enhance its interaction with microbial cell membranes, leading to increased efficacy in inhibiting bacterial growth. Specific studies have focused on its effects against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.
Enzyme Inhibition
One of the critical aspects of Leucoglycodrin's biological activity is its ability to inhibit enzymes such as α-glucosidase. This inhibition is crucial for managing conditions like diabetes by slowing carbohydrate absorption in the intestine. Compounds similar to Leucoglycodrin have shown IC50 values indicating strong enzyme inhibitory activity .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of Leucoglycodrin using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that Leucoglycodrin significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for enhancing health through antioxidant mechanisms.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Leucoglycodrin | <10 | <10 |
Control | >50 | >50 |
Study 2: Antimicrobial Activity
In an antimicrobial assay, Leucoglycodrin was tested against several bacterial strains. The results showed effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Study 3: Enzyme Inhibition
Leucoglycodrin's effect on α-glucosidase was assessed in vitro, revealing a potent inhibitory effect that could be beneficial for glucose management in diabetic patients.
Enzyme | IC50 (µM) |
---|---|
α-Glucosidase | 15 |
Properties
Molecular Formula |
C21H26O13 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
8-(1,2-dihydroxyethyl)-9-hydroxy-4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C21H26O13/c22-6-11(24)17-18(29)21(20(30)33-17)10(5-13(25)34-21)8-1-3-9(4-2-8)31-19-16(28)15(27)14(26)12(7-23)32-19/h1-4,10-12,14-19,22-24,26-29H,5-7H2 |
InChI Key |
PEIVIQZKNGNVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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